2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The trifluoromethyl group attached to the benzyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule in drug development.
Mechanism of Action
Target of Action
It’s known that isoindole compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields .
Mode of Action
The compound’s mode of action involves the introduction of a trifluoromethyl group to indoles on the C2 position . This process is described as a metal-free oxidative trifluoromethylation of indoles with CF3SO2Na . A radical intermediate may be involved in this transformation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of 2-trifluoromethylindoles from indoles . This process selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield .
Result of Action
The result of the compound’s action is the efficient synthesis of 2-trifluoromethylindoles from indoles . These compounds have potential physiological activity and are of profound significance in synthetic methodology and application prospects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione typically involves the reaction of 3-(trifluoromethyl)benzylamine with phthalic anhydride. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, facilitated by the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Trifluoromethyl)phenyl)isoindoline-1,3-dione
- 2-(4-(Trifluoromethyl)benzyl)isoindoline-1,3-dione
- 2-(3-(Difluoromethyl)benzyl)isoindoline-1,3-dione
Uniqueness
2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positioning enhances its potential as a lead compound in drug discovery .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMUGFLFDBNFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347901 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62039-87-6 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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